4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core with a chloro substituent at the 4-position and a phenylsulfonyl group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions, although these are less common.
Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[2,3-D]pyrimidines with various functional groups.
Cross-Coupling Reactions: Biaryl derivatives and other complex structures.
Scientific Research Applications
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Chemical Biology: Acts as a probe for investigating biological pathways and mechanisms.
Material Science:
Mechanism of Action
The mechanism of action of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine largely depends on its specific application. In medicinal chemistry, it often functions as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity . The phenylsulfonyl group enhances its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the phenylsulfonyl group, making it less potent in certain applications.
7-(Phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine: Lacks the chloro substituent, which can affect its reactivity and binding properties.
Pyrazolo[3,4-D]pyrimidine Derivatives: Similar core structure but different substituents, leading to varied biological activities.
Uniqueness
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both the chloro and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its utility as a versatile building block in the synthesis of bioactive compounds.
Properties
IUPAC Name |
7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c13-11-10-6-7-16(12(10)15-8-14-11)19(17,18)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWMGRLPNPQCQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449373 | |
Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186519-89-1 | |
Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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